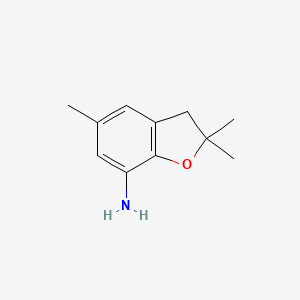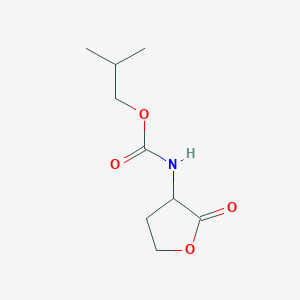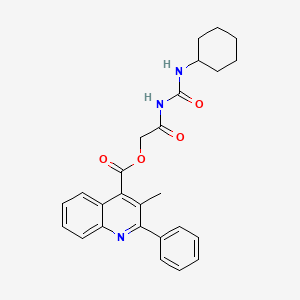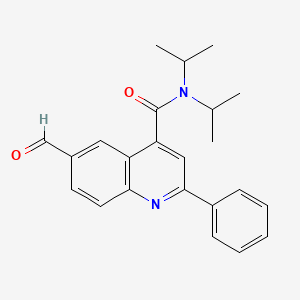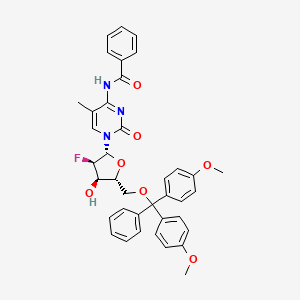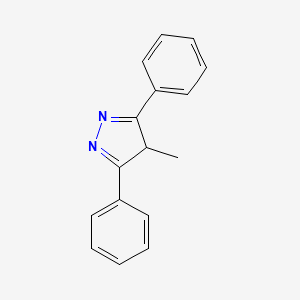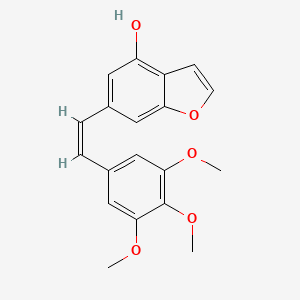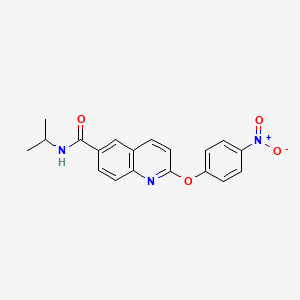
2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenoxy group using a mixture of concentrated sulfuric acid and nitric acid.
Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivative.
Oxidation: Formation of quinoline N-oxide.
Substitution: Formation of various substituted quinoline derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoxaline: A related heterocyclic compound with similar biological activities.
Uniqueness
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
921211-20-3 |
|---|---|
Formule moléculaire |
C19H17N3O4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-3-9-17-13(11-14)4-10-18(21-17)26-16-7-5-15(6-8-16)22(24)25/h3-12H,1-2H3,(H,20,23) |
Clé InChI |
WHOGVXKDGXLAEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


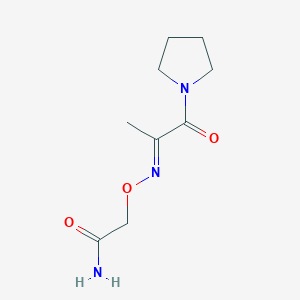
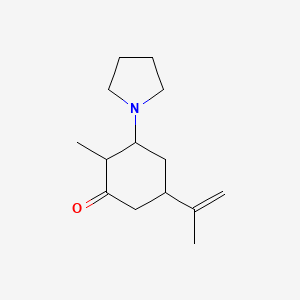
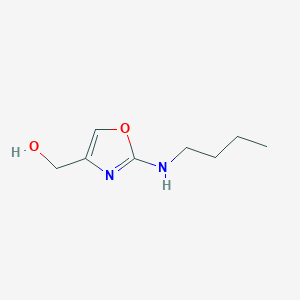
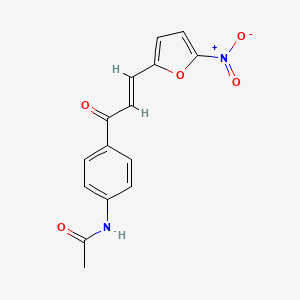
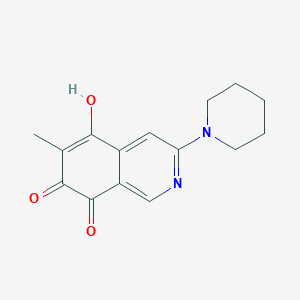
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
